Chlormidazole hydrochloride

Antifungal susceptibility testing Dermatophytosis MIC comparison

Chlormidazole hydrochloride, the first marketed azole antifungal (1958), features a benzimidazole core structurally distinct from clotrimazole and miconazole. This divergence yields a pronounced efficacy gradient favoring dermatophytes (T. rubrum MIC: 1 μg/mL—10× more potent than fluconazole) with retained gram-positive antibacterial activity. Validated as an anti-tubercular hit (M. tuberculosis H37Rv MIC: 1.6 μg/mL) and a foundational reference for benzimidazole SAR. The hydrochloride salt enhances aqueous solubility for topical formulation benchmarking (5% Polfungicid). Verify species-specific susceptibility before generic substitution.

Molecular Formula C15H14Cl2N2
Molecular Weight 293.2 g/mol
CAS No. 74298-63-8
Cat. No. B154944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlormidazole hydrochloride
CAS74298-63-8
Synonyms1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole Hydrochloride;  1-[(4-Chlorophenyl)methyl]-2-methyl-1H-benzimidazole Monohydrochloride;  1-(p-Chlorobenzyl)-2-methyl-benzimidazole Hydrochloride;  Diamyceline;  Futrican;  H 115
Molecular FormulaC15H14Cl2N2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2N1)CC3=CC=C(C=C3)Cl.[Cl-]
InChIInChI=1S/C15H13ClN2.ClH/c1-11-17-14-4-2-3-5-15(14)18(11)10-12-6-8-13(16)9-7-12;/h2-9H,10H2,1H3;1H
InChIKeyMHMTXDMLQZHXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlormidazole Hydrochloride CAS 74298-63-8 | Antifungal Imidazole Derivative for Dermatological Research and Procurement


Chlormidazole hydrochloride (also known as clomidazole hydrochloride, H-115, or Myco-polycid) is a benzimidazole-derived imidazole antifungal agent with the molecular formula C₁₅H₁₄Cl₂N₂ and molecular weight 293.19 g/mol . It is classified under ATC code D01AC04 as a topical imidazole antifungal [1] and functions primarily by inhibiting ergosterol biosynthesis via targeting sterol 14α-demethylase, disrupting fungal cell membrane integrity [2]. The compound demonstrates inhibitory activity against a range of fungi including dermatophytes (Trichophyton, Microsporum, Epidermophyton species) and yeasts (Candida species), as well as some gram-positive cocci [3]. The hydrochloride salt form enhances aqueous solubility for formulation and laboratory applications . Chlormidazole is historically significant as the first marketed azole antifungal agent, introduced in 1958 for topical dermatological use [4].

Why Chlormidazole Hydrochloride Cannot Be Substituted with Other Imidazole Antifungals in Procurement


Chlormidazole hydrochloride exhibits a benzimidazole-based chemical architecture fundamentally distinct from the imidazole ring substitution patterns of clotrimazole, miconazole, and econazole [1]. This structural divergence translates to non-interchangeable antifungal activity profiles across dermatophyte, yeast, and bacterial species [2]. Unlike clotrimazole (discovered later, ATC D01AC01) or miconazole (ATC D01AC02), chlormidazole demonstrates a pronounced efficacy gradient favoring dermatophytes while retaining distinct antibacterial activity against gram-positive cocci [3]. Furthermore, the compound has been investigated in a double-blind comparative trial against triclosan-containing formulations, demonstrating similar efficacy range in superficial dermatomycosis, underscoring its specific performance characteristics that cannot be assumed for other imidazole-class agents [4]. Generic substitution without species-specific susceptibility verification would risk compromising experimental reproducibility or therapeutic outcomes.

Quantitative Differentiation Evidence for Chlormidazole Hydrochloride Procurement Decisions


Dermatophyte Susceptibility Profile: Chlormidazole vs. Fluconazole and Miconazole

Chlormidazole demonstrates a 10-fold potency advantage against the clinically prevalent dermatophyte Trichophyton rubrum relative to fluconazole, with an MIC of 1 μg/mL versus 10 μg/mL for fluconazole . Against Candida albicans, chlormidazole exhibits an MIC of 10 μg/mL, which is less potent than fluconazole (2 μg/mL) but comparable to miconazole (5 μg/mL) in the same assay system . Against Aspergillus fumigatus, all three agents show MIC values >100 μg/mL, indicating limited utility against this mold species .

Antifungal susceptibility testing Dermatophytosis MIC comparison Trichophyton rubrum

Dual-Phase Antifungal Activity: Growth Inhibition vs. Metabolic Inhibition in Candida albicans

Chlormidazole exhibits a marked dichotomy between growth-inhibitory and metabolic-inhibitory concentrations in Candida albicans. Complete growth inhibition requires 312.5 μg/mL in agar plate dilution assays [1]. However, distinct metabolic inhibition—measured via oxygen consumption in resting yeast—is observed at concentrations as low as 10 μg/mL, a 31.25-fold lower threshold [1]. At 100 μg/mL, chlormidazole completely inhibits oxygen consumption with no recovery over a 90-minute observation period [1]. For comparison, growth of dermatophytes (Trichophyton rubrum, Microsporum canis, Penicillium notatum) is inhibited at ≥25 μg/mL—approximately 12.5-fold lower than the concentration required for Candida albicans growth inhibition [1].

Candida albicans Metabolic inhibition Warburg manometry Growth inhibition Oxygen consumption

Antibacterial Activity Spectrum: Gram-Positive Cocci and Limited Gram-Negative Activity

In a systematic in vitro evaluation of over 100 bacterial strains (including Candida sp., gram-positive cocci, and gram-negative bacilli, predominantly clinical isolates), chlormidazole hydrochloride demonstrated selective antibacterial activity [1]. Only one bacterial strain was sensitive at 5 μg/mL, indicating narrow antibacterial spectrum [1]. However, 76% of Candida strains tested were sensitive at 10 μg/mL [1]. This pattern suggests that while chlormidazole possesses some antibacterial activity—a feature shared with other imidazole antifungals including clotrimazole, miconazole, and econazole [2]—its primary clinical and research utility lies in antifungal applications against Candida species rather than broad antibacterial coverage.

Antibacterial activity Gram-positive cocci Candida susceptibility Broth dilution In vitro sensitivity

Drug Repurposing Potential: Anti-Tuberculosis Activity with MIC = 1.6 μg/mL

In a computational drug repurposing study using shape-based virtual screening (vROCS) of the DrugBank 5.0 database, chlormidazole was identified as a hit molecule with a Tanimoto COMBO score of 1.67 (ranked 6th) against the sertraline pharmacophore [1]. Subsequent in vitro validation demonstrated that chlormidazole (compound 5b) exhibits anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv with an MIC of 1.6 μg/mL [1]. This anti-TB potency is equivalent to that reported for sertraline (MIC = 1.6 μg/mL), a known antidepressant with established anti-TB activity [1]. Additionally, synthesized chlormidazole analogues (compounds 2b, 3b, 5b, 6b) showed potent anti-TB activity along with antifungal activity against Aspergillus niger [1].

Drug repurposing Mycobacterium tuberculosis Virtual screening Antitubercular activity Shape-based screening

Topical Pharmacokinetic Profile: Negligible Systemic Absorption After Prolonged Application

Following prolonged topical application to animal models and human subjects, systemic absorption of chlormidazole is negligible [1]. This pharmacokinetic property is shared among the four extensively trialed topical imidazole antifungals (chlormidazole, clotrimazole, miconazole, and econazole), which all demonstrate minimal percutaneous absorption [1]. The negligible systemic exposure profile underpins the favorable topical safety margin of this compound class and supports use in localized dermatological applications without concern for systemic drug interactions or dose-limiting toxicities associated with orally administered azoles (e.g., ketoconazole hepatotoxicity).

Topical pharmacokinetics Systemic absorption Dermal safety Imidazole antifungals Percutaneous absorption

Comparative Trial Positioning: Chlormidazole as Standard Antimycotic Comparator

In a double-blind comparative trial evaluating Logamel (a triclosan-containing broad-spectrum antimicrobial corticoid combination) in patients with superficial dermatomycosis, chlormidazole served as the standard antimycotic comparator arm [1]. The study, which enrolled patients with dermatophyte infections including Trichophyton rubrum (n=37), T. mentagrophytes (n=11), and Epidermophyton floccosum (n=9), found that both preparations displayed a similar range of efficacy [1]. This trial positioning confirms chlormidazole's historical role as a benchmark topical antifungal agent for comparator studies in dermatophytosis, establishing a performance baseline against which newer formulations have been evaluated.

Clinical trial Dermatomycosis Comparator drug Double-blind trial Trichophyton

Optimal Research and Procurement Application Scenarios for Chlormidazole Hydrochloride


Dermatophyte-Focused Antifungal Screening Panels

For in vitro antifungal susceptibility testing programs targeting dermatophytes (particularly Trichophyton rubrum and Microsporum canis), chlormidazole hydrochloride provides a benzimidazole-based reference compound with established MIC values of 1 μg/mL against T. rubrum and growth inhibition at ≥25 μg/mL against T. rubrum and M. canis [1]. The compound's 10-fold potency advantage over fluconazole against T. rubrum (1 vs. 10 μg/mL) makes it a useful positive control for dermatophyte-focused assays . Researchers should note the assay-dependent potency variation: growth inhibition assays require higher concentrations (≥25 μg/mL) compared to metabolic inhibition endpoints (10 μg/mL for C. albicans) [1].

Drug Repurposing and Anti-Tuberculosis Lead Discovery Programs

For laboratories conducting anti-tubercular drug discovery, chlormidazole offers a structurally distinct chemotype with validated activity against M. tuberculosis H37Rv (MIC = 1.6 μg/mL) [2]. The compound was identified via shape-based virtual screening and confirmed as a hit molecule (Tanimoto COMBO score 1.67, ranked 6th) with in vitro activity equivalent to sertraline [2]. Its benzimidazole scaffold is amenable to synthetic modification, and analogue studies have demonstrated that compounds 2b, 3b, 5b, and 6b retain potent anti-TB activity along with antifungal activity against Aspergillus niger [2].

Medicinal Chemistry and Structure-Activity Relationship Studies of Azole Antifungals

Chlormidazole hydrochloride serves as a foundational reference compound for SAR studies of benzimidazole-based azole antifungals . Its mechanism of action—inhibition of sterol 14α-demethylase leading to ergosterol depletion—is well-characterized and shared across the imidazole class [3]. The compound's benzimidazole core with a 4-chlorobenzyl substituent provides a scaffold for synthetic modification, and studies have demonstrated that removal of the 4-chlorobenzyl group combined with introduction of fluorine modulators can enhance antifungal activity in benzimidazolyl-chalcone analogues [4]. The hydrochloride salt form enhances aqueous solubility for synthetic and analytical workflows .

Topical Formulation Development and Comparative Efficacy Benchmarking

For formulation scientists developing topical antifungal creams, ointments, or solutions, chlormidazole hydrochloride offers a historical benchmark with documented clinical performance [5]. The compound has been formulated at 5% concentration in ointment form (Polfungicid) and has served as the standard antimycotic comparator in double-blind clinical trials evaluating newer formulations [5][6]. Its negligible systemic absorption following prolonged topical application [7] supports use in dermatological models where minimal systemic exposure is desired. The compound's demonstrated activity against common dermatophytes (Trichophyton, Microsporum, Epidermophyton species) and Candida species [1] provides a multi-species efficacy baseline for comparative formulation studies.

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